3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Description
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic benzamide derivative characterized by a 3-chlorophenyl group attached to a morpholine ring via a four-carbon butyl chain. The morpholine moiety (a six-membered heterocycle containing oxygen and nitrogen) and the benzamide core are critical structural features that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGKGOXZBUNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
3-Chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide comprises three distinct moieties:
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3-Chlorobenzoyl group : Provides electrophilic reactivity for amide bond formation.
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4-(2-Phenylmorpholin-4-yl)butyl chain : A hydrophobic linker with a substituted morpholine ring.
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Amide bond : Connects the benzoyl and morpholine-containing alkyl chain.
Retrosynthetic Disconnection
The compound can be dissected into two primary intermediates (Figure 1):
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Intermediate A : 4-(2-Phenylmorpholin-4-yl)butylamine.
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Intermediate B : 3-Chlorobenzoyl chloride.
Synthesis of 4-(2-Phenylmorpholin-4-yl)butylamine
Morpholine Ring Formation
The 2-phenylmorpholine core is synthesized via cyclization of vicinal amino alcohols or epoxide ring-opening reactions.
Method 1: Cyclization of 2-Phenylaminoethanol
Reacting 2-phenylaminoethanol with 1,4-dibromobutane under basic conditions yields 2-phenylmorpholine:
Method 2: Epoxide Ring-Opening
Styrene oxide reacts with 1,4-diaminobutane in the presence of BF₃·OEt₂ to form the morpholine derivative:
Butyl Chain Introduction
Alkylation of Morpholine Nitrogen
The morpholine nitrogen is alkylated using 1,4-dibromobutane, followed by amination with aqueous ammonia:
Synthesis of 3-Chlorobenzoyl Chloride
Chlorination of Benzoic Acid
3-Chlorobenzoic acid is treated with thionyl chloride to yield the acyl chloride:
Amide Coupling: Final Step
Direct Acylation
The amine intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
Coupling Agent-Assisted Synthesis
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhances yield in polar aprotic solvents:
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Purification Techniques
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Column chromatography (SiO₂, ethyl acetate/heptane) achieves >95% purity.
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Recrystallization from ethanol/water mixtures yields crystalline product.
Mechanistic Insights
Morpholine Alkylation
The reaction proceeds via an SN2 mechanism, with bromide displacement by ammonia.
Amide Bond Formation
Electrophilic attack by the acyl chloride on the amine nucleophile, facilitated by TEA-mediated HCl scavenging.
Challenges and Solutions
Steric Hindrance
Bulky 2-phenyl substituents slow alkylation; using polar aprotic solvents (DMF) accelerates reactivity.
Byproduct Formation
Excess acyl chloride leads to diacylation; stoichiometric control (1:1.05 amine:acyl chloride) minimizes this.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated significant inhibition of cell proliferation in breast cancer (MCF-7) cells at concentrations above 5 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| A549 | 6.5 | Cell cycle arrest |
Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of specific enzymes involved in cancer metabolism, such as carbonic anhydrases (CAs). These enzymes play a crucial role in tumor growth and metastasis under hypoxic conditions.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 12.0 |
| Carbonic Anhydrase XII | Non-competitive | 15.5 |
Neuropharmacology
Research indicates that the compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases. Studies have shown that it can modulate dopamine receptor activity, which may be beneficial in conditions like Parkinson’s disease.
Industrial Applications
Beyond medicinal uses, this compound is also being explored for its utility in material science:
Polymer Development
Due to its unique structural features, 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance.
Coatings and Adhesives
The incorporation of this compound into coatings may improve adhesion properties and durability, making it suitable for industrial applications.
Case Studies
Several case studies have highlighted the efficacy of 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide:
- Breast Cancer Study : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
- Neuroprotective Effects : In a study investigating neuroprotective agents, the compound showed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylmorpholine moiety may interact with neurotransmitter receptors, while the benzamide core could inhibit specific enzymes. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholine’s Role : The morpholine ring in the target compound and its analogs enhances water solubility and serves as a hydrogen-bond acceptor, critical for target engagement (e.g., kinase inhibition) .
- Substituent Effects : Chloro and methyl groups on the benzamide influence electronic properties and steric interactions. For example, the nitro group in CAS 330466-38-1 may confer reactivity but reduce metabolic stability.
- Biological Activity: While direct data for the target compound are lacking, sulfathiazole derivatives (e.g., ) and quinoline-containing analogs (e.g., ) highlight the importance of heterocycles in targeting specific enzymes.
Biological Activity
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzamide core with a 3-chloro substituent and a phenylmorpholine moiety linked by a butyl chain. The synthesis typically involves several key steps:
- Formation of the Phenylmorpholine Moiety : This is achieved by reacting phenylamine with ethylene oxide under acidic conditions.
- Attachment of the Butyl Chain : Alkylation occurs using a butyl halide, such as 1-bromobutane, in the presence of a base.
- Formation of the Benzamide Core : Acylation with 3-chlorobenzoyl chloride finalizes the synthesis.
These steps highlight the compound's unique structural features that may influence its biological activity.
The biological activity of 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is believed to involve interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. The phenylmorpholine moiety may enhance binding affinity to these targets, while the benzamide core might inhibit certain enzymatic activities.
Antibacterial Activity
Research indicates that compounds similar to 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range significantly, often demonstrating superior potency compared to traditional antibiotics like ciprofloxacin and linezolid .
Anticancer Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. Notably, one study reported that treatment with certain benzamide derivatives resulted in significant alterations in cell viability and morphology, suggesting potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure can significantly affect biological activity. For example:
| Compound Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | Antibacterial | TBD |
| N-(4-chlorophenyl)-N’-(2-phenylethyl)urea | Moderate antibacterial | 40-50 |
| 3-chloro-N-(2-morpholinoethyl)benzamide | Lower potency | TBD |
This table illustrates how variations in substituents and chain length can influence efficacy against bacterial strains .
Case Studies
Several studies have investigated the pharmacological profile of compounds similar to 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide:
- Antibacterial Efficacy : A study comparing various benzamide derivatives found that certain compounds exhibited strong antibacterial activity against resistant strains, underscoring their potential for development into new therapeutic agents .
- Cancer Cell Studies : Research on the effects of benzamide derivatives on MCF-7 cells indicated significant cytotoxicity at specific concentrations, suggesting mechanisms involving cell cycle arrest and apoptosis induction .
Q & A
Q. What computational methods predict the compound’s ADME properties?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., SwissADME) to predict solubility and permeability. Molecular dynamics simulations (e.g., GROMACS) assess interactions with cytochrome P450 enzymes. Docking studies with human serum albumin predict plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
